molecular formula C19H22N2O4S2 B4537835 N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide

N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide

Cat. No. B4537835
M. Wt: 406.5 g/mol
InChI Key: KTYHIMWZNDGNKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "N2-(3-acetylphenyl)-N2-(methylsulfonyl)-N1-[2-(phenylthio)ethyl]glycinamide" often involves multi-step chemical processes. For instance, ethyl N-(diphenylmethylene)glycinate can undergo monoalkylations, dialkylations, and Michael additions under solid-liquid phase transfer catalysis conditions, leading to a variety of complex amino acid derivatives (López et al., 1996). Such methodologies may be adaptable for synthesizing the compound , highlighting the versatility of synthetic strategies in creating complex molecules.

Molecular Structure Analysis

Analyzing the molecular structure of complex compounds like "N2-(3-acetylphenyl)-N2-(methylsulfonyl)-N1-[2-(phenylthio)ethyl]glycinamide" often involves advanced techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and computational modeling. For example, a study by Gültekin et al. (2020) on a similar compound utilized XRD, FT-IR, UV–Vis, and NMR techniques alongside density functional theory (DFT) calculations to gain insights into the molecule's structure and electronic properties (Gültekin et al., 2020).

Chemical Reactions and Properties

The compound's chemical behavior, including its reactivity and interactions with other molecules, can be influenced by its functional groups and structural characteristics. For instance, sulfonamide derivatives can undergo rearrangement reactions when treated with alkalis, leading to new compounds (Dohmori, 1964). Such insights are crucial for understanding the chemical versatility and potential applications of the compound.

properties

IUPAC Name

2-(3-acetyl-N-methylsulfonylanilino)-N-(2-phenylsulfanylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-15(22)16-7-6-8-17(13-16)21(27(2,24)25)14-19(23)20-11-12-26-18-9-4-3-5-10-18/h3-10,13H,11-12,14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYHIMWZNDGNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N(CC(=O)NCCSC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide
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